

# Application Note: High-Throughput Screening of GLPG1837 Using a YFP Halide Assay

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Compound of Interest				
Compound Name:	GLPG1837			
Cat. No.:	B607657	Get Quote		

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### Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis

Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1] Mutations can lead to a dysfunctional protein, resulting in impaired ion transport across epithelial cell membranes.[2] One therapeutic strategy is the use of CFTR potentiators, small molecules that enhance the channel gating of CFTR proteins present at the cell surface.[3] **GLPG1837** is a novel CFTR potentiator that has shown higher efficacy for certain CFTR mutations compared to other approved therapies.[1]

This application note describes a robust and quantitative high-throughput screening (HTS) method to identify and characterize CFTR potentiators, such as **GLPG1837**, using a cell-based Yellow Fluorescent Protein (YFP) halide assay.[4][5] This assay relies on the principle that the fluorescence of a halide-sensitive YFP (YFP-H148Q/I152L) is quenched by iodide ions.[6][7] Cells co-expressing a CFTR mutant and the YFP-based halide sensor are used. Activation of CFTR channels by a potentiator facilitates the influx of iodide into the cell, leading to a decrease in YFP fluorescence.[8] The rate of fluorescence quenching is directly proportional to the CFTR channel activity.[6]

### **Mechanism of Action of GLPG1837**



**GLPG1837** is a CFTR potentiator that increases the open probability of the CFTR channel.[9] It has been shown to be effective on Class III and IV CFTR mutations, such as the G551D mutation.[3][10] Studies suggest that **GLPG1837** and another potentiator, VX-770 (ivacaftor), likely compete for the same binding site on the CFTR protein, indicating a similar mechanism of action.[1][9][11] This allosteric modulation enhances the channel's gating function, independent of nucleotide-binding domain dimerization and ATP hydrolysis.[1][9]

### **Data Presentation**

The following table summarizes the potency (EC50) of **GLPG1837** on various CFTR mutants as determined by the YFP halide assay. This data demonstrates the efficacy of **GLPG1837** as a potentiator for different disease-causing mutations.

CFTR Mutant	GLPG1837 EC50 (nM)	Reference Compound (VX- 770) EC50 (nM)	Cell Line
G551D	159	-	HEK293
G178R	-	-	HEK293
S549N	-	-	HEK293
R117H	-	-	HEK293
F508del (low temp corrected)	-	-	CFBE410-

Data adapted from various sources.[10][12] Note: Direct comparative EC50 values for all mutants were not consistently available in the searched literature.

## **Experimental Protocols**Cell Line and Culture

Human Embryonic Kidney (HEK293) cells or cystic fibrosis bronchial epithelial (CFBE41o-) cells are suitable for this assay.[12][13] Cells are stably or transiently co-transfected with a plasmid encoding the CFTR mutant of interest and a plasmid for the halide-sensitive YFP (YFP-H148Q/I152L/F47L).[12] Cells should be cultured in appropriate media (e.g., DMEM for



HEK293) supplemented with 10% FBS and 1% penicillin/streptomycin.[12] For some mutants like F508del, a low-temperature incubation (e.g., 27°C for 24-48 hours) may be necessary to facilitate protein trafficking to the cell membrane.[5][12]

## YFP Halide Assay Protocol

This protocol is adapted for a 96-well plate format, suitable for HTS.[2][5]

#### Materials:

- Transfected cells (HEK293 or CFBE410-)
- Black, clear-bottom 96-well plates
- Phosphate-Buffered Saline (PBS)
- lodide Buffer (PBS with 100 mM Nal replacing 100 mM NaCl)[4]
- Forskolin (to activate CFTR through PKA-mediated phosphorylation)[14]
- **GLPG1837** (or other test compounds)
- Fluorescence plate reader with bottom-read capabilities and appropriate filters for YFP (Excitation ~500 nm, Emission ~535 nm)

#### Procedure:

- Cell Plating: Seed the transfected cells into black, clear-bottom 96-well plates at a density of 20,000-70,000 cells per well and culture for 24-72 hours.[5][12]
- Compound Incubation:
  - Prepare serial dilutions of GLPG1837 and control compounds in PBS.
  - Wash the cells three times with 200 μl of PBS.[5]
  - After the final wash, leave a residual volume of 40-60 μl of PBS in each well.[5][13]



Add the compound dilutions to the wells and incubate for a specified time (e.g., 20 minutes) at 37°C.[13] Include a DMSO control.

#### CFTR Activation:

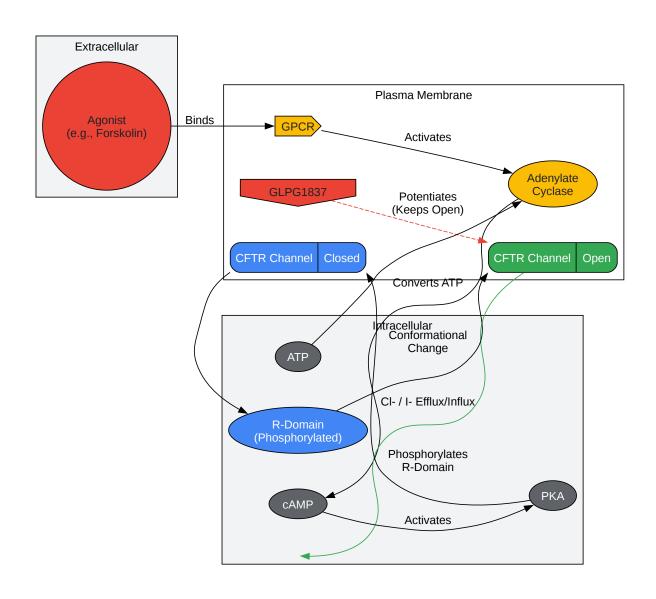
- Prepare a solution of forskolin (e.g., 10 μM) in PBS.[10][13]
- Add the forskolin solution to all wells (except for negative controls) to activate the CFTR channels.
- Fluorescence Reading and Iodide Addition:
  - Place the 96-well plate in a fluorescence plate reader.
  - Set the reader to acquire fluorescence readings every 1-2 seconds.
  - Establish a baseline fluorescence reading for 5-10 seconds.
  - Using an automated injector, add an equal volume of Iodide Buffer to each well.
  - Continue to record the fluorescence for at least 30-60 seconds to monitor the quenching.

#### Data Analysis:

- The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.
- Calculate the initial rate of quenching for each well.
- Normalize the data to the DMSO control.
- Plot the normalized rate against the compound concentration and fit the data to a doseresponse curve to determine the EC50 value.

## Mandatory Visualizations CFTR Activation and Signaling Pathway



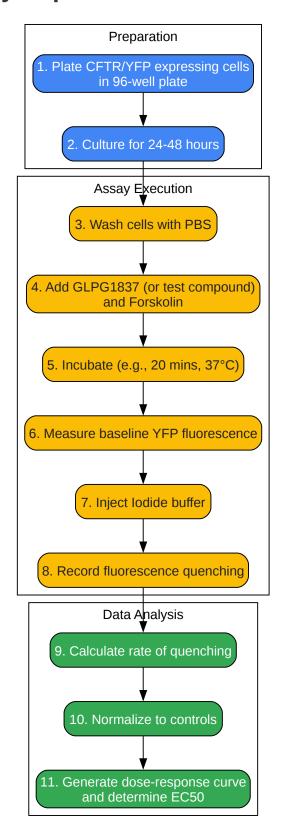


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Caption: CFTR channel activation pathway and the role of GLPG1837.



## YFP Halide Assay Experimental Workflow



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Caption: Step-by-step workflow for the YFP halide assay.

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